molecular formula C4H10N6O4S B029843 2,4,5,6-Tetraaminopyrimidine sulfate CAS No. 5392-28-9

2,4,5,6-Tetraaminopyrimidine sulfate

Cat. No. B029843
Key on ui cas rn: 5392-28-9
M. Wt: 238.23 g/mol
InChI Key: MQEFDQWUCTUJCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07691858B2

Procedure details

3-Hydroxyphenylglyoxal (2.10 g, 12.5 mmol) was dissolved in 100 mL of DI water. Acetone oxime (0.912 g, 12.5 mmol) was added, followed by 3 drops of 1N aqueous hydrochloric acid to bring the pH to ca. 2-3. This solution was stirred at 50° C. for one hour, then 2,4,5,6-tetraminopyrimidine sulfate (2.67 g, 11.2 mmol) was added and the reaction mixture was stirred at ambient temperature for 3 hours, then brought to reflux and refluxed for 6 hours. At this point it formed a thick yellow suspension. The reaction was allowed to cool down to ambient temperature. Saturated aqueous sodium bicarbonate was added dropwise to bring the pH to ca. 6-7. The precipitate was collected, washed extensively with water, then with 60 mL of methanol and repeatedly with diethyl ether and dried in vacuo to give 2.75 g of the title compound (96.5% yield) as a light-yellow solid.
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.912 g
Type
reactant
Reaction Step Two
Quantity
2.67 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Yield
96.5%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([C:8]([CH:10]=O)=O)[CH:5]=[CH:6][CH:7]=1.CC(=NO)C.S(O)(O)(=O)=O.[NH2:22][C:23]1[N:28]=[C:27]([NH2:29])[C:26]([NH2:30])=[C:25]([NH2:31])[N:24]=1.C(=O)(O)[O-].[Na+]>O.Cl>[NH2:22][C:23]1[N:28]=[C:27]([NH2:29])[C:26]2[C:25](=[N:31][CH:10]=[C:8]([C:4]3[CH:3]=[C:2]([OH:1])[CH:7]=[CH:6][CH:5]=3)[N:30]=2)[N:24]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
2.1 g
Type
reactant
Smiles
OC=1C=C(C=CC1)C(=O)C=O
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0.912 g
Type
reactant
Smiles
CC(C)=NO
Step Three
Name
Quantity
2.67 g
Type
reactant
Smiles
S(=O)(=O)(O)O.NC1=NC(=C(C(=N1)N)N)N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
This solution was stirred at 50° C. for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at ambient temperature for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
At this point it formed a thick yellow suspension
TEMPERATURE
Type
TEMPERATURE
Details
to cool down to ambient temperature
CUSTOM
Type
CUSTOM
Details
The precipitate was collected
WASH
Type
WASH
Details
washed extensively with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with 60 mL of methanol and repeatedly with diethyl ether and dried in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1=NC2=NC=C(N=C2C(=N1)N)C=1C=C(C=CC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.75 g
YIELD: PERCENTYIELD 96.5%
YIELD: CALCULATEDPERCENTYIELD 96.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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